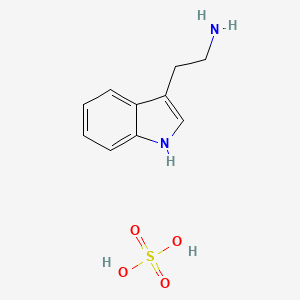![molecular formula C15H16BClO3 B12645422 Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-](/img/structure/B12645422.png)
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is a specialized organoboron compound. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling. This specific boronic acid derivative features a chloro and ethoxyphenyl group, which can influence its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of boronic acids typically involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . The reaction is performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic esters instead of boronic acids .
Industrial Production Methods
Industrial production methods for boronic acids often involve large-scale Suzuki-Miyaura coupling reactions. These reactions are catalyzed by palladium and involve the coupling of aryl halides with boronic acids under mild and functional group-tolerant conditions .
Chemical Reactions Analysis
Types of Reactions
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, undergoes several types of chemical reactions:
Oxidation: Boronic acids can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert boronic acids to boranes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly employed in substitution reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Various substituted aryl compounds, depending on the reactants used.
Scientific Research Applications
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, has several scientific research applications:
Chemistry: Used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals that require specific aryl groups.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action for boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, involves its ability to form covalent bonds with nucleophiles. This is particularly relevant in Suzuki-Miyaura coupling reactions, where the boronic acid undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the palladium catalyst and the aryl halide substrate.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic acid: A simpler boronic acid with a phenyl group.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of an ethoxy group.
4-Chlorophenylboronic acid: Similar structure but lacks the ethoxyphenyl group.
Uniqueness
Boronic acid, B-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-, is unique due to the presence of both chloro and ethoxyphenyl groups. These functional groups can influence its reactivity and make it suitable for specific applications that simpler boronic acids may not be able to achieve .
Properties
Molecular Formula |
C15H16BClO3 |
|---|---|
Molecular Weight |
290.5 g/mol |
IUPAC Name |
[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C15H16BClO3/c1-2-20-14-6-3-11(4-7-14)9-12-10-13(16(18)19)5-8-15(12)17/h3-8,10,18-19H,2,9H2,1H3 |
InChI Key |
BCJSYKWHMYECTE-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)CC2=CC=C(C=C2)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


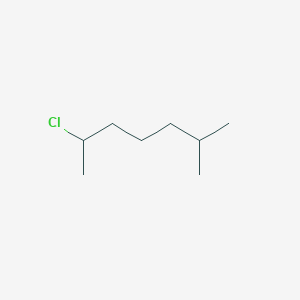
![1-Oxa-4,9-diazaspiro[5.5]undecan-3-one, 4-cyclopropyl-9-[[4-(6-isoquinolinyl)phenyl]sulfonyl]-](/img/structure/B12645344.png)
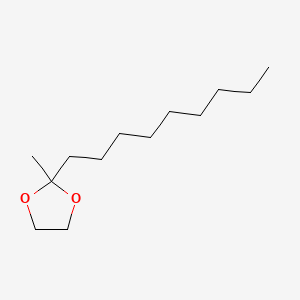
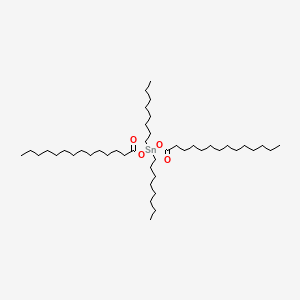
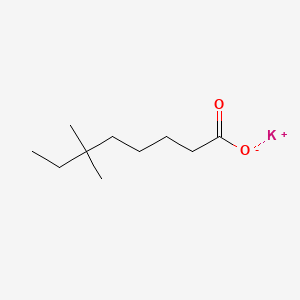

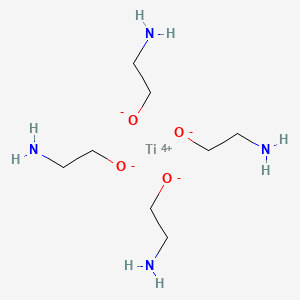
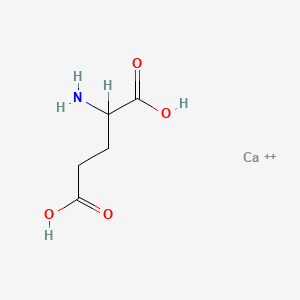

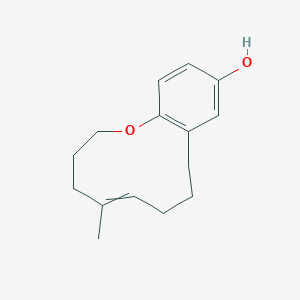
![3-[2-Chloroethyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B12645400.png)
![Perylo[1,12-bcd]thiophene](/img/structure/B12645401.png)

